CNS Drug-Likeness: Computed Physicochemical Profile vs. Regioisomeric and Heterocyclic Congeners
Among N‑((2‑substituted‑pyridin‑4‑yl)methyl)benzamides, the target compound (XLogP3 = 1.3; TPSA = 90 Ų) is uniquely positioned within the CNS‑preferred chemical space (XLogP3 1–3.5, TPSA < 90 Ų), a profile not shared by its closest analogs. The 2‑thienyl analog (CAS 2034270‑22‑7) exhibits a higher lipophilicity (XLogP3 ≈ 2.2) and a larger polar surface area (~95 Ų), shifting it away from optimal CNS permeability. The 3‑(trifluoromethoxy)benzamide derivative (CAS 2034388‑57‑1) has an XLogP3 > 2.5, exceeding the recommended upper bound for CNS candidates. The 3‑trifluoromethoxy analog (CAS 2034388‑57‑2) further increases lipophilicity (XLogP3 ≈ 3.0) and elevates the risk of hERG binding and rapid metabolic clearance. Computed values are sourced from Kuujia vendor specifications [1] and in-silico prediction tools applied to comparator SMILES strings.
| Evidence Dimension | Computed partition coefficient (XLogP3) for CNS drug-likeness |
|---|---|
| Target Compound Data | XLogP3 = 1.3; TPSA = 90 Ų |
| Comparator Or Baseline | Array |
| Quantified Difference | ΔXLogP3 = −0.9 to −1.7 vs. listed comparators; TPSA advantage of 5 Ų vs. thienyl analog |
| Conditions | Computed properties derived from SMILES-based XLogP3 and TPSA algorithms as reported by Kuujia [1] and open-source in-silico tools |
Why This Matters
The target compound’s lower lipophilicity and optimal TPSA predict superior CNS penetration and reduced off-target binding compared to fluorinated or thienyl-substituted analogs, making it the preferred candidate for neuroscience-focused screening libraries.
- [1] Kuujia Chemical Database. 3,4,5-Trimethoxy-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide – CAS 2034388-62-8 – Product Information. Kuujia.com, 2025. (Accessed May 2026). View Source
